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IUPAC name for 1-Propyne, 3-(1-ethoxyethoxy)-

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Compound of Interest

Compound Name: 1-Propyne, 3-(1-ethoxyethoxy)
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An In-depth Technical Guide to 3-(1-ethoxyethoxy)prop-1-yne

Introduction and IUPAC Nomenclature

3-(1-ethoxyethoxy)prop-1-yne is a valuable chemical intermediate in modern organic synthesis. [1] It belongs to the class of propargyl ethers, which are characterized by a terminal alkyne adjacent to a methylene ether.[1] The compound's structure incorporates two key functional groups: a terminal alkyne, which serves as a versatile handle for a wide array of chemical transformations, and a 1-ethoxyethoxy group, which functions as an acetal protecting group for the hydroxyl functionality of propargyl alcohol.[1] This dual functionality makes it a highly useful building block, particularly in the multi-step synthesis of complex molecules relevant to research, and the development of pharmaceuticals.

The formal IUPAC name for this compound is 3-(1-ethoxyethoxy)prop-1-yne.[2] It is also known by several synonyms, including **1-Propyne**, **3-(1-ethoxyethoxy)-**, acetaldehyde ethyl propargyl acetal, and 1-ethoxy-1-(prop-2-yn-1-yloxy)ethane.[2][3]

Physicochemical Properties and Identifiers

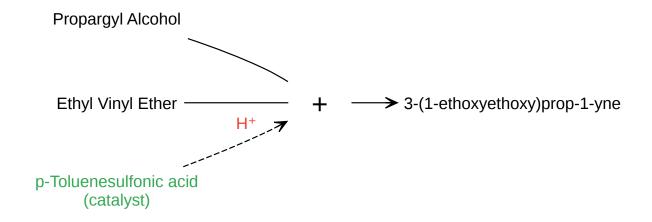
The fundamental properties and identifiers of 3-(1-ethoxyethoxy)prop-1-yne are summarized in the table below for easy reference.



| Property | Value | Reference |
|-------------------|------------------------------|--------------|
| IUPAC Name | 3-(1-ethoxyethoxy)prop-1-yne | [2] |
| CAS Number | 18669-04-0 | [2][3][4][5] |
| Molecular Formula | C7H12O2 | [2][5] |
| Molecular Weight | 128.17 g/mol | [2][5] |
| Boiling Point | 37-41 °C at 11 mmHg | [6] |
| Density | 0.9 g/cm ³ | [2] |

Synthesis of 3-(1-ethoxyethoxy)prop-1-yne Primary Synthetic Route: Acid-Catalyzed Acetal Formation

The most common and efficient method for synthesizing 3-(1-ethoxyethoxy)prop-1-yne is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[1] This reaction is a standard procedure for protecting hydroxyl groups.[1] The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electron-rich double bond of the acid-protonated ethyl vinyl ether to form the stable acetal product.



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Caption: Acid-catalyzed synthesis of 3-(1-ethoxyethoxy)prop-1-yne.



Detailed Experimental Protocol

The following protocol is adapted from established organic synthesis procedures for the preparation of 3-(1-ethoxyethoxy)-1-propyne.[6]

Materials:

- Ethyl vinyl ether (100 g, 1.39 mol)
- Propargyl alcohol (56.1 g, 1.00 mol)
- p-Toluenesulfonic acid monohydrate (50 mg, 0.26 mmol)
- Saturated aqueous potassium carbonate (K₂CO₃) solution

Procedure:

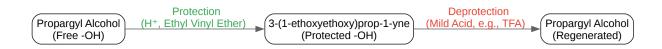
- A 300-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a
 thermometer, and an addition funnel is charged with ethyl vinyl ether (100 g) and ptoluenesulfonic acid monohydrate (50 mg).[6]
- The mixture is stirred and cooled in an ice-salt bath.
- Propargyl alcohol (56.1 g) is added dropwise from the addition funnel over approximately 50 minutes, maintaining the internal temperature between 5°C and 10°C.[6]
- After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.
- The reaction is quenched by the addition of 3 mL of saturated aqueous potassium carbonate solution to neutralize the acid catalyst.[6]
- The resulting mixture is dried over solid K₂CO₃, filtered, and the excess ethyl vinyl ether is removed under reduced pressure using a rotary evaporator at a temperature below 25°C.[6]
- The residual liquid is purified by distillation under reduced pressure (37-41°C at 11 mmHg) to yield 3-(1-ethoxyethoxy)-1-propyne as a colorless, clear oil (typical yield: 88-92%).[6]

Role in Organic Synthesis and Drug Development



The 1-Ethoxyethoxy Group as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients, it is often necessary to temporarily mask a reactive functional group while transformations are performed elsewhere in the molecule.[1] The 1-ethoxyethoxy group is an effective acetal protecting group for alcohols.[1] It is stable to basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the parent alcohol. [6]



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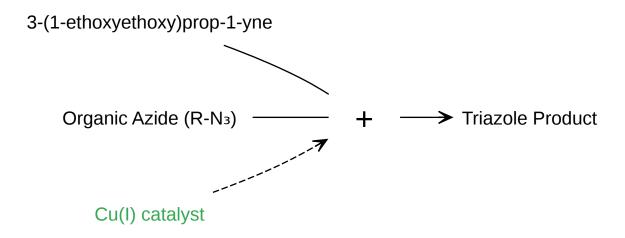
Caption: Protection and deprotection workflow for propargyl alcohol.

Reactivity of the Propargyl Moiety

The true synthetic utility of 3-(1-ethoxyethoxy)prop-1-yne lies in the rich chemistry of its terminal alkyne. This functional group serves as a linchpin for constructing molecular complexity.

The terminal alkyne is a key participant in the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which is a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole ring, a common motif in medicinal chemistry, by coupling the alkyne with an organic azide. This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.





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Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other significant reactions involving the propargyl group include:

- Metal Acetylide Formation: The acidic terminal proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile for creating new carbon-carbon bonds.
 [1]
- Rearrangements: Propargyl ethers can serve as precursors to allenes through sigmatropic rearrangements.[1]
- Metal-Catalyzed Transformations: Gold and other transition metals can catalyze a variety of transformations of propargyl ethers, expanding their synthetic potential.[1]

Spectroscopic Data

Characterization of 3-(1-ethoxyethoxy)prop-1-yne is typically performed using standard spectroscopic methods. Publicly available data includes Fourier-transform infrared (FTIR) and FT-Raman spectra, which are essential for confirming the presence of key functional groups such as the alkyne C≡C and C-H stretches, as well as the C-O bonds of the acetal.[2]

Safety Information



While specific hazard data for 3-(1-ethoxyethoxy)prop-1-yne is not extensively detailed, related propargyl ethers are known to be potentially hazardous. For instance, the parent compound, 3-ethoxy-1-propyne, can form explosive peroxides upon exposure to air, which may detonate when heated.[7][8] Standard laboratory safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be employed when handling this compound.

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